Cas no 1753-76-0 (5-Methoxybenzo[c][1,2,5]thiadiazole)

5-Methoxybenzo[c][1,2,5]thiadiazole is a heterocyclic aromatic compound featuring a benzo-fused thiadiazole core with a methoxy substituent. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its electron-deficient thiadiazole ring enhances reactivity in cross-coupling reactions, while the methoxy group offers tunable solubility and derivatization potential. The compound is commonly employed as a building block for constructing complex molecules with applications in medicinal chemistry and materials science. Its stability and well-defined reactivity profile make it a reliable intermediate for researchers seeking to modify aromatic systems with precision.
5-Methoxybenzo[c][1,2,5]thiadiazole structure
1753-76-0 structure
Product name:5-Methoxybenzo[c][1,2,5]thiadiazole
CAS No:1753-76-0
MF:C7H6N2OS
MW:166.20034
MDL:MFCD00173947
CID:134000
PubChem ID:2781245

5-Methoxybenzo[c][1,2,5]thiadiazole Chemical and Physical Properties

Names and Identifiers

    • 5-Methoxybenzo[c][1,2,5]thiadiazole
    • 2,1,3-Benzothiadiazole,5-methoxy-
    • 5-METHOXY-2,1,3-BENZOTHIADIAZOLE
    • HMS558A11
    • 5-METHOXYBENZO-2,1,3-THIADIAZOLE
    • FT-0620552
    • CS-0360806
    • SR-01000634369-1
    • 5-Methoxy-2,1,3benzothiadiazole
    • 5-methoxy-2,1,3-benzothiadiazole, AldrichCPR
    • 2,1,3-Benzothiadiazole, 5-methoxy-
    • Maybridge1_005819
    • TS-02239
    • XAPHRZKQDIJZDU-UHFFFAOYSA-N
    • SCHEMBL4199151
    • 1753-76-0
    • CCG-44540
    • A881579
    • DTXSID80381763
    • AKOS006229029
    • 5-Methoxy-benzo-[2,1,3]-thiadiazole
    • MFCD00173947
    • G63445
    • MDL: MFCD00173947
    • Inchi: InChI=1S/C7H6N2OS/c1-10-5-2-3-6-7(4-5)9-11-8-6/h2-4H,1H3
    • InChI Key: XAPHRZKQDIJZDU-UHFFFAOYSA-N
    • SMILES: COC1=CC2=NSN=C2C=C1

Computed Properties

  • Exact Mass: 166.02000
  • Monoisotopic Mass: 166.02008399g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.2Ų
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.345
  • Melting Point: 82 °C
  • Boiling Point: 255.4°Cat760mmHg
  • Flash Point: 108.3°C
  • Refractive Index: 1.655
  • PSA: 63.25000
  • LogP: 1.69990

5-Methoxybenzo[c][1,2,5]thiadiazole Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 22-41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xi

5-Methoxybenzo[c][1,2,5]thiadiazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Methoxybenzo[c][1,2,5]thiadiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB226533-1 g
5-Methoxy-2,1,3-benzothiadiazole, 95%; .
1753-76-0 95%
1 g
€169.60 2023-07-20
abcr
AB226533-2,5 g
5-Methoxy-2,1,3-benzothiadiazole, 95%; .
1753-76-0 95%
2,5 g
€353.50 2023-07-20
abcr
AB226533-500 mg
5-Methoxy-2,1,3-benzothiadiazole, 95%; .
1753-76-0 95%
500 mg
€132.80 2023-07-20
Chemenu
CM156586-5g
5-Methoxy-2,1,3-benzothiadiazole
1753-76-0 95%
5g
$615 2021-06-08
SHENG KE LU SI SHENG WU JI SHU
sc-262648-1 g
5-Methoxy-2,1,3-benzothiadiazole,
1753-76-0
1g
¥1,158.00 2023-07-11
abcr
AB226533-1g
5-Methoxy-2,1,3-benzothiadiazole, 95%; .
1753-76-0 95%
1g
€173.40 2025-02-19
abcr
AB226533-250mg
5-Methoxy-2,1,3-benzothiadiazole, 95%; .
1753-76-0 95%
250mg
€109.60 2025-02-19
abcr
AB226533-5g
5-Methoxy-2,1,3-benzothiadiazole, 95%; .
1753-76-0 95%
5g
€592.30 2025-02-19
1PlusChem
1P0021DE-5g
2,1,3-Benzothiadiazole, 5-methoxy-
1753-76-0 95%
5g
$504.00 2024-06-19
Ambeed
A808933-250mg
5-Methoxybenzo[c][1,2,5]thiadiazole
1753-76-0 95%
250mg
$45.0 2024-04-22

5-Methoxybenzo[c][1,2,5]thiadiazole Related Literature

Additional information on 5-Methoxybenzo[c][1,2,5]thiadiazole

Introduction to 5-Methoxybenzo[c][1,2,5]thiadiazole (CAS No. 1753-76-0) and Its Emerging Applications in Chemical Biology and Medicine

5-Methoxybenzo[c][1,2,5]thiadiazole, identified by the chemical identifier CAS No. 1753-76-0, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the benzothiadiazole class, a scaffold that has been extensively studied for its pharmacological relevance. The presence of a methoxy group at the 5-position of the benzo[c][1,2,5]thiadiazole core enhances its interactability with biological targets, making it a promising candidate for drug discovery.

The molecular structure of 5-Methoxybenzo[c][1,2,5]thiadiazole consists of a benzene ring fused with a thiadiazole ring system. This arrangement contributes to its stability and reactivity, allowing it to participate in various chemical interactions. The compound’s electron-rich nature, influenced by the conjugated system and the electron-donating methoxy group, makes it an attractive intermediate for synthesizing more complex molecules with tailored biological activities.

In recent years, there has been a surge in research focusing on benzothiadiazole derivatives due to their demonstrated efficacy in modulating multiple biological pathways. Studies have highlighted the potential of 5-Methoxybenzo[c][1,2,5]thiadiazole as an anti-inflammatory agent, with preliminary findings suggesting its ability to inhibit key pro-inflammatory cytokines. This property is particularly relevant in the context of chronic inflammatory diseases, where targeted inhibition of inflammatory pathways could lead to novel therapeutic strategies.

Moreover, the compound has shown promise in antimicrobial applications. The thiadiazole moiety is known to exhibit broad-spectrum antimicrobial activity by interfering with bacterial cell wall synthesis and other critical metabolic processes. The methoxy substitution further enhances these effects by improving solubility and bioavailability, which are crucial factors for effective antimicrobial agents. Recent in vitro studies have demonstrated that 5-Methoxybenzo[c][1,2,5]thiadiazole can effectively inhibit the growth of several Gram-positive and Gram-negative bacteria, as well as certain fungal species.

Another area where 5-Methoxybenzo[c][1,2,5]thiadiazole has shown promise is in anticancer research. The compound’s ability to interact with DNA and disrupt cellular proliferation has been explored in several preclinical studies. Specifically, it has been found to induce apoptosis in cancer cell lines by activating caspase-dependent pathways. The methoxy group plays a critical role in this process by facilitating better binding affinity to target proteins involved in cell cycle regulation.

The synthesis of 5-Methoxybenzo[c][1,2,5]thiadiazole involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as methylation. Advances in synthetic methodologies have enabled researchers to optimize these processes, making the compound more accessible for further investigation.

From a computational chemistry perspective, 5-Methoxybenzo[c][1,2,5]thiadiazole has been subjected to extensive molecular modeling studies to understand its interactions with biological targets at the atomic level. These studies have provided valuable insights into the compound’s binding affinity and mode of action. For instance, computational docking simulations have revealed that 5-Methoxybenzo[c][1,2,5]thiadiazole can bind effectively to enzymes involved in inflammation and cancer pathways. This information is instrumental in designing derivatives with enhanced pharmacological properties.

The pharmacokinetic profile of 5-Methoxybenzo[c][1,2,5]thiadiazole is another critical aspect that has been studied extensively. Understanding how the compound is absorbed、distributed、metabolized,and excreted (ADME) is essential for developing it into a viable drug candidate. Preliminary pharmacokinetic studies suggest that 5-Methoxybenzo[c][1,2,5]thiadiazole exhibits moderate oral bioavailability and prolonged half-life,which are favorable characteristics for therapeutic applications.

In conclusion,5-Methoxybenzo[c][1,2,5]thiadiazole (CAS No. 1753-76-0) represents a fascinating compound with diverse potential applications in chemical biology and medicine。 Its unique structural features and demonstrated biological activities make it a valuable scaffold for developing novel therapeutic agents。 As research continues to uncover new aspects of this compound’s pharmacology,it is likely that 5-Methoxybenzo[c][1,2,5]thiadiazole will play an increasingly important role in addressing various diseases affecting human health.

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Amadis Chemical Company Limited
(CAS:1753-76-0)5-Methoxybenzo[c][1,2,5]thiadiazole
A881579
Purity:99%
Quantity:5g
Price ($):490.0